Sulfonated, water-soluble, amino derivative of Cyanine7 NIR dye.
This NIR dye amine can be used for the derivatization of various targets by the reaction with electrophilic groups, and also by enzymatical reactions involving transamination.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SR-9011 is a REV-ERB agonist. SR-9011 has been demonstrated that it is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues.
The liver X receptors (LXRs) are nuclear receptors that act as ligand-dependent transcription factors. They modulate lipid, cholesterol, and carbohydrate metabolism and homeostasis. SR9238 is an inverse agonist of the two LXR isoforms, LXRα and LXRβ (IC50s = 214 and 43 nM, respectively). It displays liver specificity in vivo, with little action at peripheral LXR. SR9238 suppresses hepatic lipogenesis, inflammation, lipid accumulation, and fibrosis in mouse models of non-alcoholic steatohepatitis. It also reduces plasma cholesterol levels in diet-induced obese mice. The first selective synthetic LXR inverse agonist SR9238 is a potent and selective LXR inverse agonist (IC50 values are 43 and 214 nM for LXRβ and LXRα, respectively). SR9238 selectively inhibits liver LXR over peripheral LXR. Exhibits selectivity for LXR over a panel of 20 other nuclear receptors, including FXR. It reduces hepatic steatosis in obese mice.
SR-9009 is a REV-ERB agonist. SR-9011 has been demonstrated that it is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues.
The liver X receptors (LXRs) are nuclear receptors that act as ligand-dependent transcription factors. They modulate lipid, cholesterol, and carbohydrate metabolism and homeostasis. SR9243 is a cell-permeable LXR inverse agonist that induces LXR-corepressor interaction at nanomolar concentrations. It reduces cancer cell viability (IC50 values range from 15 to 104 nM) without cytotoxicity against non-malignant cells. SR9243 disrupts the Warburg effect in cancer cells, suppressing the expression of glycolytic and lipogenic genes and reducing glycolytic metabolites and lipid production. It is effective in vivo, blocking glycolytic and lipogenic gene expression and inducing apoptosis in colon cancer xenografts without inducing weight loss in mice. Novel LXR inverse agonist SR9243 is a potent and selective LXR inverse agonist. SR9243 kills cancer cells by inhibiting lipid production and the Warburg effect. SR9243 induces cell death in multiple types of cancer and does not cause the side effects that have derailed previous attempts to target these processes. In cancer cells, SR9243 significantly inhibited the Warburg effect and lipogenesis by reducing glycolytic and lipogenic gene expression. SR9243 induced apoptosis in tumors without inducing weight loss, hepatotoxicity, or inflammation. Malignant cells exhibit aerobic glycolysis (the Warburg effect) and become dependent on de novo lipogenesis, which sustains rapid proliferation and resistance to cellular stress.
SRA880 is a non-peptide somatostatin sst(1) receptor antagonist. SRA880 displayed significantly lower affinity for the other human recombinant somatostatin receptors ( pK(d) < or = 6.0) or a wide range of neurotransmitter receptors, except for the human dopamine D4 receptors. SRA880 positively modulates release of endogenous SRIF, was found to synergize with imipramine in causing antidepressant-like effects in the tail suspension test.
Src Inhibitor-1 is a member of the class of quinazolines that is quinazoline which is substituted at position 4 by a p-phenoxyanilino group and at positions 6 and 7 by methoxy groups. It is a potent, competitive dual site (both the ATP- and peptide-binding) Src kinase inhibitor. Src Inhibitor-1 is one of the 'gold standards' for Src kinase inhibition that has been shown to use PP1 or PP2 in parallel with Src-I1 to inhbit Src family kinases. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is a member of quinazolines, a secondary amino compound, an aromatic ether and a polyether.
SRI22818 is a drug candidate for the treatment of ALS. SRI-22818 increases NF-κB expression and activation and SOD2 levels in vitro and has activity in vivo in the SOD1-G93A reference model of ALS.
SRI-011381 is an activator of TGF-β signaling. It reduces increases in cell death and the number of dystrophic neurites induced by amyloid-β (1-42) (Aβ42;) in primary mouse embryonic forebrain neurons when used at a concentration of 3 µM. SRI-011381 (2 and 5 µM) increases phagocytosis of Aβ42 by greater than 20% in J774A. and THP-1 macrophages. It increases contextual fear conditioning freezing time and spontaneous alternations in the Y-maze, indicating prevention of memory deficits, in the APP751Lon,Swe transgenic mouse model of Alzheimer’s disease when administered at a dose of 10 mg/kg for 10 weeks. Novel agonist of the TGF-beta signaling pathway for treatment of Alzheimer's disease SRI-011381 is an agonist of the TGF-beta signaling pathway for treatment of Alzheimer's disease.